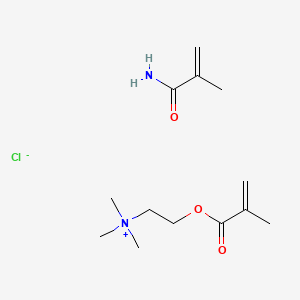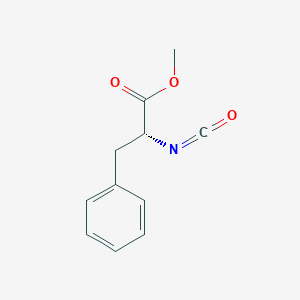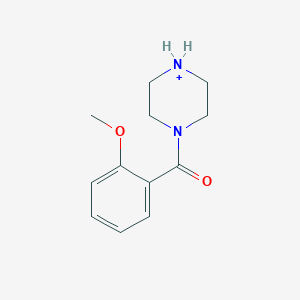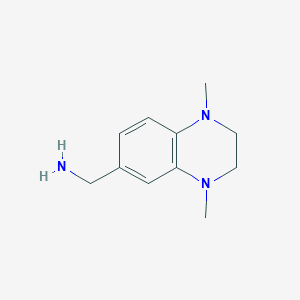
(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
Descripción general
Descripción
“(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine” is a chemical compound with the molecular formula C11H17N3 . It has been identified in the crystal structure of glutaryl-CoA dehydrogenase from Burkholderia pseudomallei .
Molecular Structure Analysis
The molecular weight of “(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine” is 191.27 g/mol . The InChI code for this compound is InChI=1S/C11H17N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6,8,12H2,1-2H3 .Physical And Chemical Properties Analysis
“(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine” has a molecular weight of 191.27 g/mol, an XLogP3-AA of 0.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 191.142247555 g/mol, a monoisotopic mass of 191.142247555 g/mol, a topological polar surface area of 32.5 Ų, a heavy atom count of 14, and a complexity of 195 .Aplicaciones Científicas De Investigación
Pharmaceutical Research
The compound (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine may have potential applications in pharmaceutical research. Similar compounds have been studied for their roles as inhibitors and modulators in various biological pathways. For example, N-(tetrahydroquinolin-1-yl) amide compounds have been investigated as NF-κB inhibitors, which could be useful in anticancer drug research .
Metabolic and Immunological Diseases
Related quinoline derivatives have been identified as important agents for the treatment of metabolic and immunological diseases . This suggests that our compound of interest could also be explored for similar applications.
Neuroinflammation and Brain Disorders
Compounds with a similar structure have been found to impact neuroinflammation involving microglial activation, which plays a crucial role in the pathogenesis of various brain disorders . This indicates a potential research avenue for (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine in neurology.
Chemically Recyclable Polymers
While not directly related to the compound , there is ongoing research into the synthesis of degradable and chemically recyclable polymers . It’s possible that our compound could be investigated for its utility in creating new polymeric materials.
DPP-4 Inhibitors and Hypoglycemics
Quinoxaline compounds have been designed as DPP-4 inhibitors and hypoglycemics . This suggests a potential application for our compound in the design of new treatments for diabetes.
Drug Knowledge Database Inclusion
The compound is listed in drug knowledge databases tailored for pharmaceutical research needs , indicating its relevance in ongoing scientific studies.
Mecanismo De Acción
Target of Action
The primary target of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is Glutaryl-CoA dehydrogenase . This enzyme plays a crucial role in the metabolic breakdown of certain amino acids.
Mode of Action
The compound interacts with its target, Glutaryl-CoA dehydrogenase, by binding to the active site of the enzyme
Biochemical Pathways
The compound affects the metabolic pathway involving Glutaryl-CoA dehydrogenase . This enzyme is involved in the degradation of the amino acids lysine, hydroxylysine, and tryptophan. Disruption of this pathway can lead to a variety of metabolic disorders.
Result of Action
It is known that the compound can interact with glutaryl-coa dehydrogenase, potentially affecting the metabolic pathways that this enzyme is involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine. For instance, the compound can cause skin and eye irritation, and it is harmful if swallowed . Therefore, it should be handled with care, and exposure should be minimized.
Propiedades
IUPAC Name |
(1,4-dimethyl-2,3-dihydroquinoxalin-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGYATHIWDUKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427812 | |
| Record name | (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | |
CAS RN |
850375-15-4 | |
| Record name | (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








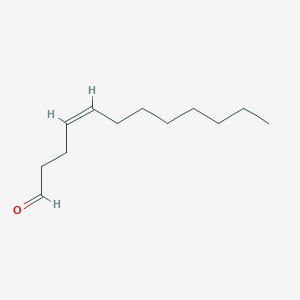


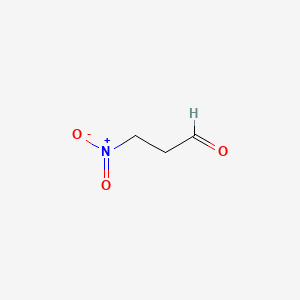
![N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B1599392.png)

